N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-phenylacetamide
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Overview
Description
N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-phenylacetamide is a compound that features an indole moiety linked to a phenylacetamide group through a sulfanyl-ethyl chain. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Mechanism of Action
Target of Action
N-(2-((1H-indol-3-yl)thio)ethyl)-2-phenylacetamide is a novel compound that has been found to target the RNA-dependent RNA polymerase (RdRp) of both respiratory syncytial virus (RSV) and influenza A virus . RdRp is an essential enzyme for the replication of these viruses, making it a promising target for antiviral drug development .
Mode of Action
This compound interacts with the RdRp of the viruses, inhibiting its function and thereby preventing viral replication
Biochemical Pathways
The inhibition of RdRp by N-(2-((1H-indol-3-yl)thio)ethyl)-2-phenylacetamide disrupts the viral replication process. This disruption prevents the viruses from multiplying within the host cells, thereby limiting the spread of the infection .
Pharmacokinetics
Its ability to inhibit viral replication at sub-micromolar ec50 values suggests that it may have favorable bioavailability .
Result of Action
The primary result of the action of N-(2-((1H-indol-3-yl)thio)ethyl)-2-phenylacetamide is the inhibition of viral replication. This leads to a decrease in the viral load within the host, which can help to alleviate the symptoms of the viral infection and potentially shorten its duration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-phenylacetamide typically involves the reaction of tryptamine with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond between the amine group of tryptamine and the acyl chloride group of phenylacetyl chloride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions on the indole ring can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Similar structure but with a different phenyl group.
N-[2-(1H-Indol-3-yl)ethyl]-2-(6-methoxynaphthalen-2-yl)propanamide: Contains a naphthalene moiety instead of a phenyl group.
Uniqueness
N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-phenylacetamide is unique due to the presence of the sulfanyl-ethyl chain linking the indole and phenylacetamide groups.
Properties
IUPAC Name |
N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c21-18(12-14-6-2-1-3-7-14)19-10-11-22-17-13-20-16-9-5-4-8-15(16)17/h1-9,13,20H,10-12H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGOOIRAZIEGFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCCSC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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